(R)-2-Bromo-3-methylbutyric acid
Overview
Description
Halogenated carboxylic acids, like "(R)-2-Bromo-3-methylbutyric acid," have been pivotal in chemical synthesis and biochemical studies for many years. Despite their significance, the structural characterization of simple α-brominated monocarboxylic acids remains limited. The compound "(R)-2-Bromo-3-methylbutyric acid" serves as an essential intermediate in various chemical syntheses due to its unique properties and reactivity patterns stemming from the presence of the bromine atom and the branched chain structure (R. W. Seidel et al., 2020).
Synthesis Analysis
The synthesis of "(R)-2-Bromo-3-methylbutyric acid" can involve different methodologies, including the direct bromination of precursors. Studies on its elimination kinetics in the gas phase over various temperatures and pressures have provided insights into its stability and reactivity, which are crucial for developing efficient synthesis protocols (G. Chuchani & R. Dominguez, 1995).
Molecular Structure Analysis
The crystallization and X-ray crystallography of "(R)-2-Bromo-3-methylbutyric acid" reveal significant details about its molecular structure, including hydrogen bonding motifs, packing modes, and preferred conformations in the solid state. This analysis shows how intermolecular interactions, particularly O–H···O hydrogen bonds, define its structural characteristics in the solid state (R. W. Seidel et al., 2020).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including dehydrohalogenation in the gas phase, indicating a complex reaction mechanism influenced by its α-haloacid structure. These reactions often lead to the formation of key intermediates and products significant in organic synthesis and industrial applications (G. Chuchani & R. Dominguez, 1995).
Physical Properties Analysis
Its physical properties, including phase behavior, melting point, and solubility, are influenced by its molecular structure and intermolecular forces. The crystalline structure analysis provides insight into these properties by elucidating the solid-state packing and hydrogen bonding patterns (R. W. Seidel et al., 2020).
Chemical Properties Analysis
"(R)-2-Bromo-3-methylbutyric acid" exhibits a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is central to its role as a versatile building block in organic synthesis. The presence of the bromine atom adjacent to the carboxylic acid group enhances its reactivity, making it a valuable intermediate for further functionalization and synthesis of complex molecules (G. Chuchani & R. Dominguez, 1995).
Scientific Research Applications
Application 1: Chiral Ionic Liquids in Heck Arylation Reaction
- Summary of the Application : “®-2-Bromo-3-methylbutyric acid” can be used as an anionic counterpart of morpholinium-based chiral ionic liquids. These ionic liquids are used in the Heck arylation reaction of 2,3-dihydrofuran .
Application 2: Synthesis of Fructosyl Peptide Oxidase Inhibitors
Safety And Hazards
The compound’s toxicity, flammability, environmental impact, and other safety-related properties would be assessed.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, etc.
For a specific compound like “®-2-Bromo-3-methylbutyric acid”, you may need to consult specialized chemical databases or scientific literature. Please note that this is a general approach and the specific methods and techniques used can vary depending on the nature of the compound and the information required.
properties
IUPAC Name |
(2R)-2-bromo-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227606 | |
Record name | alpha-Bromoisovaleric acid, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Bromo-3-methylbutyric acid | |
CAS RN |
76792-22-8 | |
Record name | alpha-Bromoisovaleric acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076792228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Bromoisovaleric acid, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-2-Bromo-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-BROMOISOVALERIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS538QCW8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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